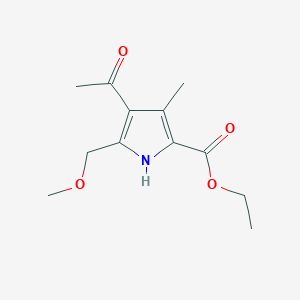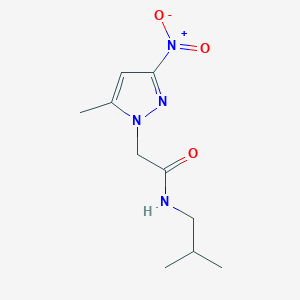![molecular formula C24H30N2O3 B5688691 2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as HDBU and is known for its unique spirocyclic structure. HDBU has been the subject of numerous studies due to its potential to act as a catalyst for various chemical reactions. In
作用机制
The mechanism of action of HDBU as a catalyst involves the activation of electrophiles through the formation of a reactive intermediate. This intermediate is then attacked by a nucleophile to form the desired product. HDBU has been shown to be an effective catalyst for various reactions due to its ability to stabilize the intermediate and enhance the reactivity of the nucleophile.
Biochemical and Physiological Effects:
HDBU has not been extensively studied for its biochemical and physiological effects. However, studies have shown that HDBU is relatively non-toxic and does not exhibit significant cytotoxicity or genotoxicity. HDBU has also been shown to have low acute toxicity in animal studies.
实验室实验的优点和局限性
One of the main advantages of using HDBU as a catalyst is its ease of use and low cost. HDBU is also relatively non-toxic and can be easily synthesized in large quantities. However, one limitation of using HDBU is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
未来方向
There are several future directions for the study of HDBU. One area of research is the development of new synthetic routes for HDBU and its derivatives. Another area of research is the investigation of HDBU as a potential drug delivery agent. Additionally, the use of HDBU as a ligand for metal ion coordination is an area of research that has not been extensively explored. Overall, the study of HDBU has the potential to lead to the development of new catalysts, drugs, and materials.
合成方法
The synthesis of HDBU involves the reaction of 4-phenoxybenzaldehyde with 1,2-diaminoethane in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethylene glycol to form HDBU. The synthesis method for HDBU is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
HDBU has been extensively studied for its potential applications in scientific research. One of the most notable applications of HDBU is its use as a catalyst for various chemical reactions. HDBU has been shown to be an effective catalyst for the synthesis of various organic compounds, including lactams, lactones, and cyclic carbonates. In addition to its use as a catalyst, HDBU has also been studied for its potential as a drug delivery agent and as a ligand for metal ion coordination.
属性
IUPAC Name |
2-(2-hydroxyethyl)-8-[(4-phenoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-16-15-26-19-24(13-11-23(26)28)12-4-14-25(18-24)17-20-7-9-22(10-8-20)29-21-5-2-1-3-6-21/h1-3,5-10,27H,4,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUSBKPEKWXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCO)CN(C1)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)


![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)

![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)

![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)